molecular formula C16H15ClN2O5S B4198113 3-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)propanamide

3-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)propanamide

Cat. No. B4198113
M. Wt: 382.8 g/mol
InChI Key: AJUTYFJYHDMXAD-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)propanamide, also known as BSNP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)propanamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This compound has also been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and modulation of gene expression. This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, this compound has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Finally, this compound has been found to modulate gene expression by inhibiting HDACs and altering chromatin structure.

Advantages and Limitations for Lab Experiments

3-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential to interact with other proteins and enzymes in the cell.

Future Directions

There are several future directions for the study of 3-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)propanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the elucidation of its mechanism of action at the molecular level. In addition, further studies are needed to determine the optimal dosage and administration of this compound for different applications and to evaluate its safety and efficacy in clinical trials.

properties

IUPAC Name

3-benzylsulfonyl-N-(2-chloro-4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c17-14-10-13(19(21)22)6-7-15(14)18-16(20)8-9-25(23,24)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUTYFJYHDMXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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